Comprehensive Technical Guide on the Physical and Chemical Properties of 5-Methoxy-3,3-dimethyl-5-oxopentanoic Acid
Comprehensive Technical Guide on the Physical and Chemical Properties of 5-Methoxy-3,3-dimethyl-5-oxopentanoic Acid
Executive Summary
5-Methoxy-3,3-dimethyl-5-oxopentanoic acid (CAS: 27151-66-2), commonly referred to as dimethyl glutarate mono-ester, is a highly versatile, mono-esterified dicarboxylic acid scaffold. Extensively utilized in advanced organic synthesis and drug development, its unique structural topology offers a precise balance of lipophilicity and reactivity. This whitepaper provides a rigorous examination of its physical properties, the structural mechanics dictating its behavior, and the self-validating analytical protocols required for its characterization.
Chemical Identity & Structural Topology
At its core, 5-methoxy-3,3-dimethyl-5-oxopentanoic acid is a derivative of glutaric acid (pentanedioic acid). It is characterized by a gem-dimethyl substitution at the C3 position and a mono-methyl ester at the C5 terminus[1].
The asymmetric functionalization—pairing a highly polar, hydrogen-bond-donating carboxylic acid with a moderately polar, hydrogen-bond-accepting methyl ester—creates a distinct dipole moment and amphiphilic potential. This structural asymmetry is the primary driver of its physical state and solubility profile.
Caption: Structural causality mapping of 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid functional groups.
Quantitative Physical Properties
The physical behavior of this compound is dictated by its molecular weight of 1[1] and its specific functional groups. Below is a consolidated table of its physical and computed properties:
| Property | Value | Mechanistic Implication |
| Molecular Formula | C8H14O4 | Defines the carbon backbone and oxygenation state. |
| Molecular Weight | 174.19 g/mol | Optimal size for small-molecule linker applications[1]. |
| Exact Mass | 174.0892 Da | Critical for high-resolution mass spectrometry (HRMS) validation[1]. |
| XLogP3 | 0.7 | Indicates moderate lipophilicity, balancing aqueous solubility and membrane permeability[1]. |
| Topological Polar Surface Area | 63.6 Ų | Facilitates moderate hydrogen bonding; well within Lipinski's Rule of 5[1]. |
| Physical State (25°C) | Colorless to pale yellow liquid | The mono-esterification disrupts the rigid crystal lattice typical of pure dicarboxylic acids. |
| Solubility | Soluble in EtOH, Et2O, DCM; limited in H2O | Driven by the lipophilic gem-dimethyl core counteracting the polar termini. |
Mechanistic Causality: The Thorpe-Ingold Effect & Physical State
As an Application Scientist, it is critical to understand why 5-methoxy-3,3-dimethyl-5-oxopentanoic acid exists as a rather than a high-melting-point solid (like unsubstituted glutaric acid). This is governed by two thermodynamic principles:
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Disruption of H-Bonding Symmetry: Pure glutaric acid forms extensive, symmetrical intermolecular hydrogen-bonding networks, resulting in a crystalline solid. By converting one terminus to a methyl ester, the molecule loses a critical hydrogen-bond donor, halving its capacity for intermolecular lattice formation.
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The Gem-Dimethyl Effect: The two methyl groups at the C3 position introduce significant steric bulk. While the Thorpe-Ingold effect reduces the internal bond angle (compressing the C2-C3-C4 angle and promoting intramolecular cyclization during activation), it also creates steric shielding that prevents tight intermolecular packing. This steric hindrance, combined with the loss of H-bond symmetry, significantly lowers the melting point, rendering it a liquid at room temperature.
Experimental Methodologies: Physical & Structural Validation
Trustworthiness in chemical synthesis requires self-validating protocols. The following methodologies detail how to empirically verify the physical properties and structural integrity of 5-methoxy-3,3-dimethyl-5-oxopentanoic acid.
Protocol 4.1: High-Resolution LC-MS Profiling
Objective: Validate the exact mass (174.0892 Da) and assess sample purity.
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Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol (MeOH). Dilute 1:100 in a 50:50 mixture of H2O:Acetonitrile containing 0.1% Formic Acid.
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Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Elute using a gradient of 5% to 95% Acetonitrile over 5 minutes. The lipophilic gem-dimethyl core ensures a predictable retention time, typically eluting in the middle of the gradient.
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Ionization & Detection: Operate the mass spectrometer in Electrospray Ionization Positive (ESI+) mode. Look for the protonated adduct [M+H]+ at m/z 175.097 and the sodium adduct [M+Na]+ at m/z 197.079.
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Causality Check: If a peak at m/z 161 is observed, this indicates spontaneous loss of the methyl group (hydrolysis) or a synthetic impurity (the di-acid).
Protocol 4.2: Multidimensional NMR Spectroscopy
Objective: Confirm the unique asymmetric topology and the presence of the gem-dimethyl group.
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Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of deuterated chloroform (CDCl3). The choice of CDCl3 over D2O is driven by the molecule's .
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1H NMR Acquisition: Acquire a standard 1H spectrum at 400 MHz.
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Expected Signals: A sharp, intense singlet integrating to 6H around 1.1 ppm (the gem-dimethyl group). A singlet integrating to 3H around 3.6 ppm (the methyl ester). Two distinct singlets (or closely overlapping multiplets) integrating to 2H each around 2.4 ppm, corresponding to the methylene protons (C2 and C4). A broad singlet >10 ppm for the carboxylic acid proton.
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Causality Check: The methylene protons (C2 and C4) are isolated from each other by the quaternary C3 carbon. Because of this structural isolation, they will not couple with each other, appearing as sharp singlets rather than the complex multiplets seen in unsubstituted glutaric acid.
Caption: Multi-modal analytical validation workflow for physical and structural characterization.
Conclusion
The physical properties of 5-methoxy-3,3-dimethyl-5-oxopentanoic acid—specifically its moderate lipophilicity (XLogP3 = 0.7) and liquid state—are direct consequences of its asymmetric esterification and steric gem-dimethyl core. By understanding the thermodynamic causality behind these properties, researchers can confidently leverage this molecule as a highly soluble, conformationally predictable building block for complex Active Pharmaceutical Ingredient (API) synthesis.
References
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Title: 5-Methoxy-3,3-dimethyl-5-oxopentanoic acid | C8H14O4 | CID 547897 - PubChem Source: nih.gov URL: [Link]
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Title: 15089-74-4 | MFCD16817648 | 2-Chloro-4,5-dimethylbenzoic acid | AA Blocks (Contains structural properties for 27151-66-2) Source: aablocks.com URL: [Link]
